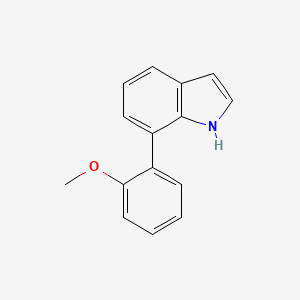

1H-Indole, 7-(2-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole, 7-(2-methoxyphenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a 2-methoxyphenyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Indole, 7-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity .

Chemical Reactions Analysis

1H-Indole, 7-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole, 7-(2-methoxyphenyl)- has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate biological pathways and interactions due to its ability to bind to various receptors.

Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 7-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .

Comparison with Similar Compounds

1H-Indole, 7-(2-methoxyphenyl)- can be compared with other indole derivatives like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole. While these compounds share a similar core structure, their functional groups and substitution patterns lead to different biological activities and chemical properties . The unique 2-methoxyphenyl group in 1H-Indole, 7-(2-methoxyphenyl)- provides distinct advantages in terms of binding affinity and specificity to certain biological targets .

Conclusion

1H-Indole, 7-(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biological Activity

1H-Indole, 7-(2-methoxyphenyl)- is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1H-Indole, 7-(2-methoxyphenyl)-

1H-Indole derivatives, including 7-(2-methoxyphenyl)-, have been shown to exhibit various biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The structural characteristics of indoles contribute to their ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives as anticancer agents. For instance, a study focused on the compound's inhibitory effects on the monocarboxylate transporter 1 (MCT1), which is often overexpressed in cancer cells. The inhibition of MCT1 disrupts metabolic processes crucial for cancer cell survival.

The mechanism by which 1H-Indole, 7-(2-methoxyphenyl)- exerts its anticancer effects involves:

- Inhibition of MCT1 : This transporter is essential for the uptake of lactate and pyruvate in cancer cells. By inhibiting MCT1, the compound reduces the availability of these metabolites, leading to impaired energy metabolism and subsequent cell death .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). This effect is mediated through cell cycle arrest and activation of apoptotic pathways .

In Vitro Studies

A comprehensive study evaluated the antiproliferative activity of various indole derivatives against MCT1-expressing cancer cell lines. The findings indicated that:

- IC50 Values : The lead compound exhibited an IC50 value in the low nanomolar range, demonstrating potent inhibitory activity against cancer cell proliferation .

- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, indicating a disruption in normal cell cycle progression .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 1H-Indole, 7-(2-methoxyphenyl)- | MCT1 | <100 | Inhibits lactate/pyrvate transport |

| Lead Compound (Compound 24) | A-549 Cell Line | <50 | Induces apoptosis |

| Compound with Phenyl Substitution | MCT1 | 314 | Moderate inhibition |

Case Studies

Several case studies illustrate the effectiveness of indole derivatives in preclinical settings:

- Case Study 1 : A study involving A-549 cells treated with 1H-Indole, 7-(2-methoxyphenyl)- demonstrated a reduction in cell viability by over 90% at concentrations below 50 nM. The study concluded that this compound could potentially serve as a lead for developing new anticancer therapies targeting MCT1 .

- Case Study 2 : In another investigation, indole derivatives were tested against various cancer types including colon and breast cancers. Results indicated that these compounds not only inhibited cell growth but also enhanced sensitivity to existing chemotherapeutic agents .

Properties

CAS No. |

599198-20-6 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

7-(2-methoxyphenyl)-1H-indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-3-2-6-12(14)13-7-4-5-11-9-10-16-15(11)13/h2-10,16H,1H3 |

InChI Key |

PYHVXVKMZIJIPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC3=C2NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.